molecular formula C5H11NO B14459801 N,2-Dimethylpropan-1-imine N-oxide CAS No. 74530-99-7

N,2-Dimethylpropan-1-imine N-oxide

Cat. No.: B14459801
CAS No.: 74530-99-7
M. Wt: 101.15 g/mol
InChI Key: MLDHBTHLFCHRAA-UHFFFAOYSA-N
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Description

N,2-Dimethylpropan-1-imine N-oxide is a tertiary amine oxide characterized by a three-carbon backbone (propan-1-imine) with methyl substituents on the nitrogen atom (N-methyl) and the second carbon (2-methyl). The N-oxide functional group (N⁺–O⁻) introduces polarity and redox sensitivity, distinguishing it from its non-oxidized counterpart.

Properties

CAS No.

74530-99-7

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N,2-dimethylpropan-1-imine oxide

InChI

InChI=1S/C5H11NO/c1-5(2)4-6(3)7/h4-5H,1-3H3

InChI Key

MLDHBTHLFCHRAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=[N+](C)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-Dimethylpropan-1-imine N-oxide can be synthesized through the oxidation of N,2-dimethylpropan-1-imine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the N-oxide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethylpropan-1-imine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitrones or other oxidized derivatives.

    Reduction: Regeneration of N,2-dimethylpropan-1-imine.

    Substitution: Formation of various substituted imine derivatives.

Scientific Research Applications

N,2-Dimethylpropan-1-imine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-Dimethylpropan-1-imine N-oxide involves its ability to act as both an oxidizing and reducing agent. The N-oxide group can donate or accept electrons, making it a versatile compound in redox reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar N-Oxide Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Quinoxaline-1,4-dioxide derivatives (e.g., quinocetone): Contain aromatic rings with two N-oxide groups, influencing redox activity and biological interactions .

Dodecylamine, N,N-dimethyl-, N-oxide : A surfactant with a long alkyl chain (C12) and a dimethylamine N-oxide group, highlighting the role of hydrophobicity in applications .

3-Aminoisoxazolopyridine N-oxide derivatives: Heterocyclic compounds with N-oxide groups used as enzyme inhibitors (e.g., IDO1/TDO inhibitors) .

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Primary Applications
N,2-Dimethylpropan-1-imine N-oxide Linear aliphatic chain N-oxide, N-methyl, C-methyl ~117.15 (estimated) Potential surfactants, redox-active agents
Quinoxaline-1,4-dioxide Bicyclic aromatic Dual N-oxide groups ~176.14 Antibacterial agents
Dodecylamine N-oxide Long alkyl chain N-oxide, dimethylamine ~229.38 Surfactants, detergents
3-Aminoisoxazolopyridine N-oxide Heterocyclic ring N-oxide, amino, isoxazole ~180.18 (varies) Enzyme inhibitors (cancer therapy)
Physicochemical Properties
  • Solubility : Dodecylamine N-oxide’s long alkyl chain grants amphiphilicity, making it water-soluble at low concentrations and a potent surfactant . In contrast, this compound’s shorter chain may reduce hydrophobicity, favoring solubility in polar solvents.
  • Stability: N-Oxides are generally prone to reduction. Quinoxaline derivatives degrade into toxic intermediates via N-oxide reduction , while aliphatic N-oxides (e.g., dodecylamine N-oxide) exhibit greater stability under ambient conditions .

Key Research Findings

N-Oxide Redox Activity : The reduction of N-oxide groups is a double-edged sword—generating ROS for antibacterial effects but also causing cellular damage .

Structure-Activity Relationships: Aromatic N-oxides (e.g., quinoxaline) exhibit higher biological activity but greater toxicity than aliphatic analogs . Enzyme inhibition requires precise positioning of N-oxide groups within heterocyclic frameworks, as seen in IDO1/TDO inhibitors .

Surfactant Performance : Alkyl chain length directly correlates with surfactant efficiency; thus, this compound may serve as a co-surfactant rather than a primary agent .

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